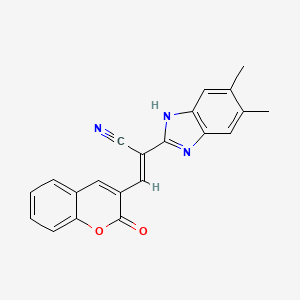![molecular formula C20H15N3O4S B5490462 2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylonitrile](/img/structure/B5490462.png)
2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylonitrile is a chemical compound with potential applications in scientific research. This compound is known to have a unique chemical structure that makes it suitable for various research purposes. The purpose of
Mecanismo De Acción
The mechanism of action of 2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylonitrile is not fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or proteins that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylonitrile has various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce inflammation and bacterial growth in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylonitrile in lab experiments is its unique chemical structure, which makes it suitable for various research purposes. Additionally, this compound is relatively easy to synthesize, and large quantities can be obtained. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the use of 2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylonitrile in scientific research. For example, this compound could be further studied for its potential use in the development of new drugs for the treatment of cancer, bacterial infections, and inflammation. Additionally, this compound could be studied for its potential use in organic solar cells and as a fluorescent probe for detecting metal ions. Finally, more research could be done to better understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylonitrile involves the reaction of 2-aminothiazole, 3-nitrobenzaldehyde, and 3,4-dimethoxybenzaldehyde in the presence of acetic acid and acetic anhydride. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylonitrile has potential applications in various scientific research fields. The compound has been used in the development of new drugs for the treatment of cancer, bacterial infections, and inflammation. Additionally, this compound has been studied for its potential use in organic solar cells and as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-26-18-7-6-14(10-19(18)27-2)17-12-28-20(22-17)15(11-21)8-13-4-3-5-16(9-13)23(24)25/h3-10,12H,1-2H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZFWLQOTSRPSS-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5490379.png)

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide](/img/structure/B5490389.png)
![methyl 2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5490394.png)

![2-{2-[2-(allyloxy)phenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5490405.png)
![5-fluoro-2-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}-1H-indole](/img/structure/B5490413.png)
![3-cyclopentyl-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5490419.png)
![3-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]pyridine](/img/structure/B5490424.png)

![2,6-dihydroxy-N-[2-(1H-indol-1-yl)ethyl]-N-methylbenzamide](/img/structure/B5490469.png)
![1-(3-{4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}-3-oxopropyl)-2(1H)-pyridinone](/img/structure/B5490470.png)

![6-(2-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5490485.png)